

chloranil synthesis from phenol and chlorate

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Compound Focus: Chloranil

CAS No.: 118-75-2

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Synthesis Methods for Chloranil

The table below summarizes the main synthesis pathways based on the technical data I found.

Method / Starting Material	Oxidizing/Chlorinating Agent	Key Reaction Conditions	Reported Yield & Notes
Phenol (Classic Route) [1] [2]	Sodium Chlorate (NaClO ₃) + HCl	Large excess of conc. HCl; can generate toxic fumes (Cl ₂ , NO _x , chloropicrin). [1]	Low yield; produces 2,4,6-trichlorophenol intermediate that is hard to convert to pure chloranil. [1]
Hydroquinone (Recommended) [1] [3] [4]	Sodium Chlorate (NaClO ₃) + HCl	Carried out in a large excess of concentrated hydrochloric acid. [1]	~35% yield (can be improved with recycling); "cleaner" with less tar formation. [1]
Hydroquinone (Alternative) [3]	Hydrogen Peroxide (H ₂ O ₂) + HCl	Can use magnesium chloride (MgCl ₂) as a catalyst; simpler installation. [3]	Method claimed in patents; one user reported failure without a catalyst. [1] [3]
Paracetamol (p-Aminophenol)	Sodium Nitrate (NaNO ₂) + HCl	Requires large volume of acid to keep salts in	~35-40% yield; generates "monstrous toxic foam"

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derivative) [1]		solution. [1]	and lethal fumes (Cl ₂ , NO _x , chloropicrin). [1]
p-Benzoquinone (Two-step) [4]	Chlorine Gas (Cl₂)	Catalyzed by Fe or FeCl ₃ in an inert solvent (e.g., CCl ₄) at 50-80°C. [4]	Standard industrial method; requires handling of chlorine gas. [2] [4]

Detailed Experimental Protocol

Based on the search results, here is a generalized procedure for synthesizing **chloranil** from hydroquinone using sodium chlorate and hydrochloric acid, synthesized from the experiences shared by researchers [1].

Safety Warning: This reaction must be performed in a well-ventilated fume hood. It involves concentrated acids, strong oxidizers, and can produce toxic gases (chlorine, nitrogen oxides). Personal protective equipment (PPE) including gloves, goggles, and a lab coat is mandatory.

Reagents

- Hydroquinone
- Concentrated Hydrochloric Acid (HCl, ~36%)
- Sodium Chlorate (NaClO₃)

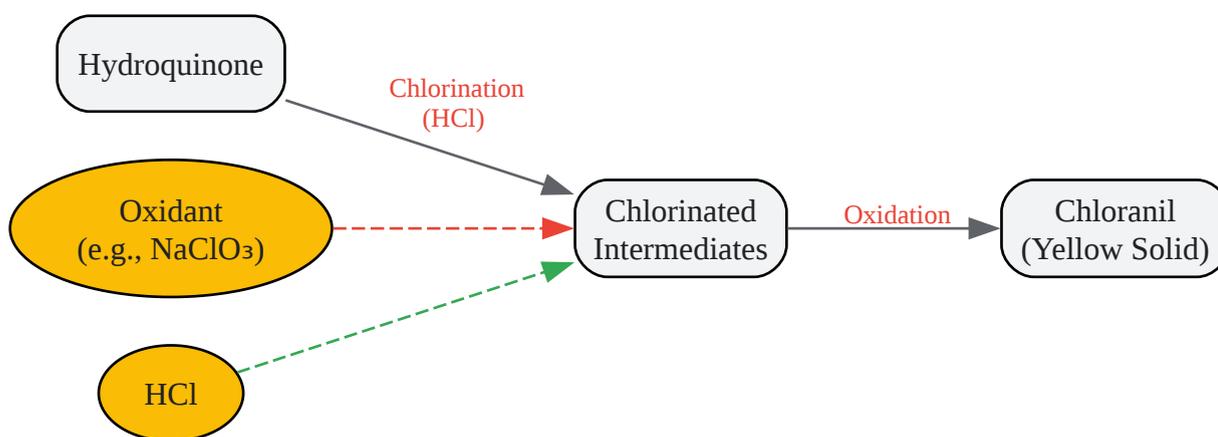
Procedure

- Reaction:** In a suitable reaction vessel placed in a fume hood, add hydroquinone to a large excess of concentrated hydrochloric acid. The high concentration of HCl is crucial for successful chlorination.
- Oxidation/Chlorination:** While stirring, gradually add sodium chlorate to the mixture. Control the addition rate to manage gas evolution and potential effervescence. The reaction is exothermic.
- Completion:** Continue stirring until the reaction subsides. The crude **chloranil** will precipitate out of the solution as a yellow to orange solid.
- Isolation:** Filter the reaction mixture using a Buchner funnel. Wash the solid thoroughly with cold water to remove residual acid.
- Initial Drying:** Allow the crude product to dry in air. Note that the initial crude product may have an acrid odor from occluded byproducts.

Purification (Critical Step) The crude product is typically impure and requires purification [1].

- **Tar Removal:** Stir the crude, dry solid with an equal weight of isopropanol at room temperature. Filter and wash with a small amount of fresh isopropanol. This step removes most of the red, tarry byproducts.
- **Recrystallization:** For further purification, recrystallize the yellow solid from a minimal volume of hot acetone or isopropanol. This yields a lemon-yellow, crystalline powder.
- **Recycling:** The materials leached during the purification (in the filtrates) can be recycled into subsequent batches to improve the overall yield.

The following diagram illustrates the core chemical transformation from hydroquinone to **chloranil**, which involves both oxidation and chlorination.



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Key Technical Insights for Researchers

- **Avoid Direct Phenol Route:** The direct chlorination of phenol is not recommended for high-purity **chloranil**. The initial product is 2,4,6-trichlorophenol, which is difficult to oxidize further to **chloranil**, leading to low yields and complex mixtures [1].
- **Start with Para-Substituted Precursors:** For better results, start with substrates that already have a para-orientation, such as **hydroquinone**, **p-aminophenol**, or **p-phenylenediamine**. Paracetamol (which hydrolyzes to p-aminophenol) can also be used but with fume-related challenges [1].
- **Purification is Essential:** Crude **chloranil** is always contaminated with lower chlorinated quinones and tarry material. The sequential purification using isopropanol leaching followed by recrystallization is key to obtaining a usable product [1].
- **Consider Alternative Oxidants:** While sodium chlorate works, patents describe using **hydrogen peroxide with hydrochloric acid**, sometimes with catalysts like magnesium chloride, for a

potentially cleaner reaction [3].

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